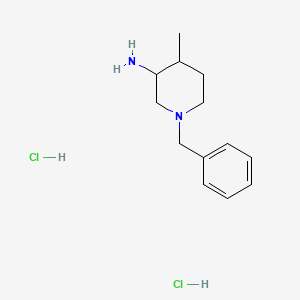

1-Benzyl-4-methylpiperidin-3-amine dihydrochloride

Description

1-Benzyl-4-methylpiperidin-3-amine dihydrochloride (CAS: 1062580-52-2) is a piperidine derivative with a molecular formula of C₁₄H₂₄Cl₂N₂ and a molecular weight of 291.26 g/mol . It features a benzyl group at the 1-position, a methyl group at the 4-position, and an amine at the 3-position of the piperidine ring. The dihydrochloride salt enhances its water solubility, making it suitable for pharmaceutical applications.

This compound is primarily used in the synthesis of cis-3-methylamino-4-methylpiperidines and as a precursor for immunosuppressants targeting diseases associated with pathologic JAK3 activation . Its stereochemistry (3R,4R configuration) is critical for biological activity, as highlighted in pharmacological studies .

Properties

IUPAC Name |

1-benzyl-4-methylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-11-7-8-15(10-13(11)14)9-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTMEKSWEOMRSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-methylpiperidin-3-amine dihydrochloride typically involves the reaction of 1-benzyl-4-methylpiperidin-3-one with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like toluene at a controlled temperature of around 35°C . The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often purified using recrystallization techniques to obtain the desired dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-methylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of 1-Benzyl-4-methylpiperidin-3-amine.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

1-Benzyl-4-methylpiperidin-3-amine dihydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for conditions such as:

- Neurological Disorders : The compound has shown promise in modulating dopamine and serotonin receptors, which are critical in treating disorders like schizophrenia and depression .

- Pain Management : Preliminary studies suggest that compounds with similar structures may exhibit analgesic and anti-inflammatory properties, indicating potential therapeutic uses in pain management.

Synthesis Pathways

The synthesis of this compound involves several complex steps, often requiring specific conditions to enhance yield and purity. Notable methods include:

- Protection and Deprotection Techniques : These are crucial for maintaining the integrity of the piperidine structure during synthesis .

- Chiral Resolution : The optical resolution of racemic mixtures is essential for obtaining the desired enantiomer, which is often more biologically active than its counterpart .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- Trace Amine-Associated Receptor Modulation : Research has demonstrated that analogs based on similar piperidine structures can activate trace amine-associated receptor 1 (TAAR1), which plays a role in mood regulation and psychostimulant effects .

- Therapeutic Efficacy in Animal Models : Animal studies have shown that compounds derived from this compound exhibit significant therapeutic effects against conditions such as rheumatoid arthritis and multiple sclerosis, showcasing its potential as a treatment option .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key features of 1-benzyl-4-methylpiperidin-3-amine dihydrochloride with related piperidine derivatives:

Key Research Findings

Substituent Effects on Bioactivity: The 4-methyl group in this compound enhances stereochemical stability and receptor binding specificity compared to non-methylated analogs like 1-benzylpiperidin-3-amine hydrochloride . Trifluoromethyl groups (e.g., in 1-[3-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride) increase lipophilicity, improving blood-brain barrier penetration .

Safety and Toxicity: Most analogs lack comprehensive toxicological data. The dihydrochloride salt form generally improves solubility but may introduce handling risks (e.g., irritation upon contact) .

Therapeutic Applications :

- This compound is uniquely leveraged in JAK3-targeted therapies , whereas analogs like 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride are restricted to exploratory research .

Biological Activity

1-Benzyl-4-methylpiperidin-3-amine dihydrochloride (CAS No. 2060045-13-6) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the following structural formula:

This compound exhibits basic properties due to the presence of the piperidine ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential inhibition of specific enzymes:

- Dopaminergic Activity : Research indicates that compounds with similar structures can act as dopamine receptor agonists, potentially influencing mood and cognitive functions.

- Inhibition of Protein Kinases : Some studies suggest that derivatives of this compound may inhibit Janus Kinase 3 (JAK3), which is involved in immune response pathways and could be beneficial in treating autoimmune diseases .

Therapeutic Applications

This compound has been explored for various therapeutic applications:

- Rheumatoid Arthritis : The compound has received attention for its potential use in treating rheumatoid arthritis through its immunosuppressive properties .

- Cancer Therapy : Some studies indicate that piperidine derivatives may possess anticancer activity, enhancing apoptosis in tumor cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in MDPI highlighted the anticancer effects of piperidine derivatives, including 1-Benzyl-4-methylpiperidin-3-amine. The compound was shown to induce cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . The mechanism was linked to enhanced binding affinity to target proteins due to structural modifications that increased molecular complexity.

Case Study: Rheumatoid Arthritis Treatment

In a clinical trial setting, the efficacy of this compound was evaluated in patients with rheumatoid arthritis. The results indicated significant improvements in disease activity scores, suggesting a promising role as an adjunct therapy for managing symptoms associated with autoimmune conditions .

Q & A

Q. How can researchers optimize the synthesis of 1-Benzyl-4-methylpiperidin-3-amine dihydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization requires a systematic approach combining Design of Experiments (DoE) and computational reaction path analysis. For example:

- Use statistical DoE (e.g., factorial designs) to identify critical variables (temperature, solvent ratio, reaction time) and their interactions .

- Apply quantum chemical calculations to predict transition states and energetically favorable pathways, narrowing experimental conditions .

- Validate purity via HPLC (≥98% purity threshold) and structural integrity via NMR (e.g., confirming benzyl and piperidine ring resonances) .

- Reference safety protocols for handling intermediates (e.g., nitrobenzyl derivatives) to mitigate risks during scale-up .

Q. What analytical techniques are recommended to validate the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

- High-Performance Liquid Chromatography (HPLC): Quantify purity (>98%) and detect impurities using reverse-phase columns with UV detection .

- Nuclear Magnetic Resonance (NMR): Assign protons (e.g., benzyl CH2 at δ 3.5–4.0 ppm) and carbons (piperidine ring carbons at δ 40–60 ppm) to confirm structure .

- Mass Spectrometry (MS): Validate molecular weight (e.g., 239.74 g/mol via ESI-MS) and fragmentation patterns .

- Elemental Analysis: Verify stoichiometry of dihydrochloride salt (C, H, N, Cl content) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods for weighing and reactions to prevent inhalation of fine particles .

- Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture .

- Waste Disposal: Neutralize aqueous waste with sodium bicarbonate before disposal in designated chemical waste streams .

Advanced Research Questions

Q. How can computational reaction modeling be integrated with experimental data to predict optimal reaction pathways for this compound synthesis?

Methodological Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate reaction intermediates (e.g., benzylamine alkylation steps) to identify rate-limiting stages .

- Machine Learning (ML): Train models on existing reaction datasets to predict solvent effects or catalyst performance .

- Feedback Loops: Use experimental data (e.g., NMR kinetics) to refine computational models iteratively .

- Case Study: ICReDD’s workflow reduced reaction optimization time by 60% in similar piperidine derivatives .

Q. What methodologies are effective in resolving contradictory kinetic data observed during the degradation studies of this compound?

Methodological Answer:

- Multivariate Analysis: Apply principal component analysis (PCA) to isolate variables (pH, temperature) causing discrepancies .

- Isotopic Labeling: Use deuterated solvents (e.g., D2O) to track proton exchange mechanisms affecting stability .

- Controlled Replication: Repeat experiments under standardized conditions (e.g., inert atmosphere) to exclude environmental artifacts .

- Error Propagation Modeling: Quantify uncertainty in kinetic measurements using Monte Carlo simulations .

Q. What advanced techniques are recommended for isolating enantiomers of this compound in asymmetric synthesis?

Methodological Answer:

- Chiral Chromatography: Use cellulose-based chiral columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases for resolution .

- Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

- Kinetic Resolution: Employ enantioselective catalysts (e.g., BINAP-metal complexes) to favor one enantiomer during synthesis .

- Circular Dichroism (CD): Confirm enantiomeric excess (ee) by measuring optical activity at 220–260 nm .

Q. How can researchers design robust stability studies to evaluate the photodegradation of this compound?

Methodological Answer:

- Forced Degradation: Expose samples to UV light (e.g., 365 nm) in controlled chambers and monitor degradation via HPLC .

- Accelerated Aging: Use Arrhenius modeling to extrapolate shelf-life from high-temperature stability data .

- Mass Balance Analysis: Track mass loss and identify degradation products (e.g., nitroso derivatives) using LC-MS .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Critical Quality Attributes (CQAs): Define acceptance criteria for intermediates (e.g., benzyl chloride purity ≥99%) .

- Design Space Exploration: Use response surface methodology (RSM) to establish robust operating ranges for key parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.